molecular formula C17H16N2O4 B4714497 N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4714497
M. Wt: 312.32 g/mol
InChI Key: HVBPZCZFRYMTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as ML277, is a small molecule inhibitor that selectively targets the Kir7.1 potassium channel. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including hypertension, diabetes, and cancer.

Mechanism of Action

The Kir7.1 potassium channel is a critical component of the cell membrane that regulates the movement of potassium ions in and out of the cell. N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide selectively targets this channel, inhibiting its activity and reducing the flow of potassium ions. This, in turn, leads to changes in cellular physiology, including alterations in insulin secretion, blood pressure regulation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various physiological processes, including glucose homeostasis, blood pressure regulation, and cell proliferation. It has been shown to improve glucose tolerance and reduce blood pressure in animal models, making it a promising candidate for the treatment of diabetes and hypertension. Additionally, this compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is its selectivity for the Kir7.1 potassium channel, which allows for targeted inhibition of this channel without affecting other potassium channels. This makes it a useful tool for studying the physiological and biochemical effects of Kir7.1 inhibition. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective inhibitors of the Kir7.1 potassium channel. Additionally, further studies are needed to fully understand the physiological and biochemical effects of Kir7.1 inhibition and to explore its potential therapeutic applications in various diseases. Finally, there is a need for more extensive preclinical testing of this compound to determine its safety and efficacy before it can be considered for clinical use.

Scientific Research Applications

N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant impact on the Kir7.1 potassium channel, which is involved in regulating various physiological processes, including insulin secretion, blood pressure regulation, and cell proliferation. This compound has been shown to improve glucose tolerance and reduce blood pressure in animal models, making it a promising candidate for the treatment of diabetes and hypertension.

properties

IUPAC Name

N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-15-8-3-2-7-13(15)14-10-16(23-19-14)17(21)18-11-5-4-6-12(20)9-11/h2-9,16,20H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBPZCZFRYMTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
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N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
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N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
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N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 5
N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 6
N-(3-hydroxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

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